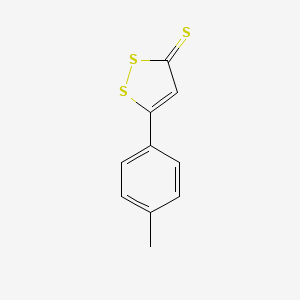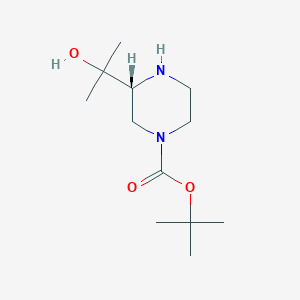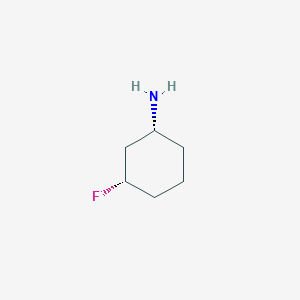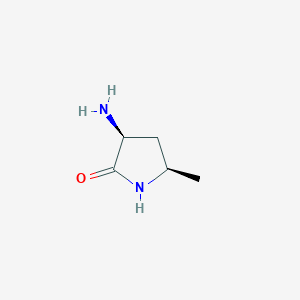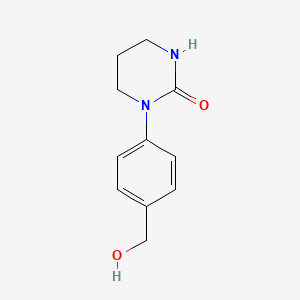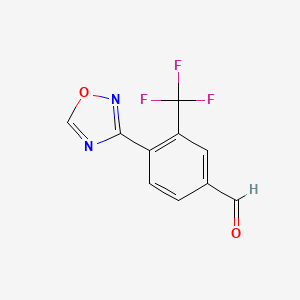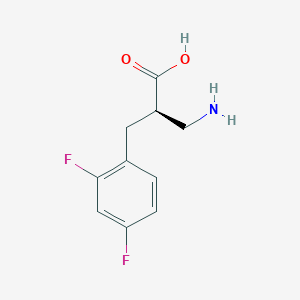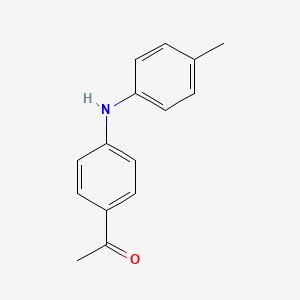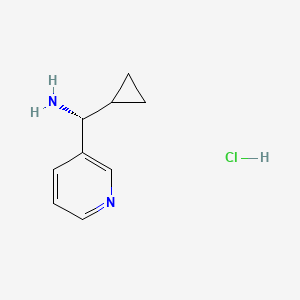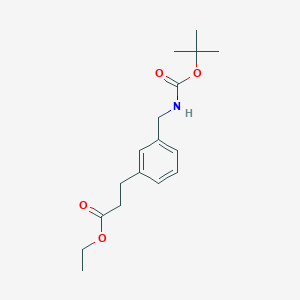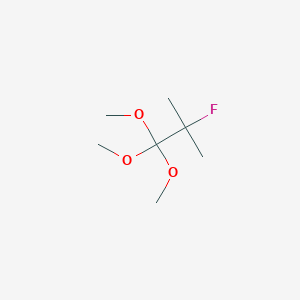![molecular formula C8H15NO B12948983 (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structure with a spiro junction connecting a seven-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate precursors followed by cyclization using reagents such as Oxone® in formic acid . This method allows for the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods
Industrial production of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions . The compound’s unique structure allows it to bind effectively to these receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.
1-Oxa-8-azaspiro[4.5]decane: Features a larger spirocyclic system with different biological activities.
Uniqueness
®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic system. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(5R)-5-methyl-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
RVCZOTOVCFEDMR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COCCC12CNC2 |
Canonical SMILES |
CC1COCCC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)
